molecular formula C8H14N2 B1420978 3-Pyrrolidin-1-ylbutanenitrile CAS No. 90152-61-7

3-Pyrrolidin-1-ylbutanenitrile

Cat. No. B1420978
CAS RN: 90152-61-7
M. Wt: 138.21 g/mol
InChI Key: HTKXJNYGQWPZBP-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-ylbutanenitrile is a specialty product used in proteomics research . It has a molecular formula of C8H14N2 and a molecular weight of 138.21 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-Pyrrolidin-1-ylbutanenitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the desired properties of the final product .


Molecular Structure Analysis

The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s stereochemistry and increases its three-dimensional coverage .


Chemical Reactions Analysis

The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile can undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be described . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .

Scientific Research Applications

Synthesis of Pyrrolizine Derivatives

3-Pyrrolidin-1-ylbutanenitrile, through teutomerization and subsequent electrocyclization, can be used in the synthesis of pyrrolizine derivatives. This process involves a [1,6] hydrogen shift followed by a 1,5-electrocyclization (Visser, Verboom, Benders, & Reinhoudt, 1982).

Antibacterial Activity

Derivatives of 3-Pyrrolidin-1-ylbutanenitrile, specifically cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria. The minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, indicating significant antibacterial properties (Bogdanowicz et al., 2013).

Pyrrolidines Synthesis in [3+2] Cycloaddition

The compound plays a role in the synthesis of pyrrolidines via [3+2] cycloaddition with N-methyl azomethine ylide. This method has potential applications in industry, such as dyes or agrochemical substances, due to the biological effects of pyrrolidines (Żmigrodzka et al., 2022).

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

3-Pyrrolidin-1-ylbutanenitrile can be utilized in catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. This process allows access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis, highlighting its importance in synthetic and medicinal chemistry (Adrio & Carretero, 2019).

Future Directions

The pyrrolidine ring, a key feature of 3-Pyrrolidin-1-ylbutanenitrile, is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and developing new synthetic strategies .

properties

IUPAC Name

3-pyrrolidin-1-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXJNYGQWPZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-1-ylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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